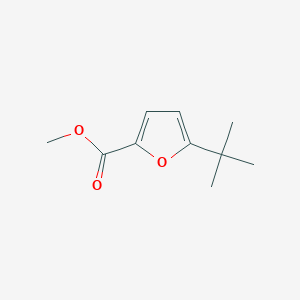

Methyl 5-tert-butylfuran-2-carboxylate

Vue d'ensemble

Description

Methyl 5-tert-butylfuran-2-carboxylate is a chemical compound belonging to the furan family. It is characterized by its molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is a colorless liquid with a fruity odor and is commonly used in various industrial and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-tert-butylfuran-2-carboxylate typically involves the esterification of 5-tert-butylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the esterification reaction, making the process more sustainable and cost-effective .

Analyse Des Réactions Chimiques

Pd-Catalyzed α-Alkylation

This method employs a palladium catalyst to achieve high regioselectivity for α-alkylation. Key steps include:

-

Substrates : Methyl furan-2-carboxylate (1a) reacts with tert-butyl iodide (2u) under Pd(PPh₃)₄ catalysis.

-

Conditions :

-

Yield : 81% isolated yield for methyl 5-(tert-butyl)furan-2-carboxylate (3u) .

Friedel-Crafts Alkylation

This traditional approach involves carbocation-mediated alkylation but requires multi-step processing:

Reaction Conditions and Substrate Scope

The Pd-catalyzed method demonstrates broader applicability, with optimized conditions enabling high yields.

Substrate Scope Table

Pd-Catalyzed Pathway

The reaction proceeds via a radical-mediated mechanism , as supported by radical trapping experiments. Key steps include:

-

Base-mediated deprotonation : Cs₂CO₃ deprotonates the furan α-position.

-

Pd-catalyzed radical generation : tert-butyl iodide undergoes homolytic cleavage, forming a tert-butyl radical.

-

Radical coupling : The furan radical reacts with tert-butyl radical to form the α-alkylated product .

Friedel-Crafts Pathway

This method involves carbocation formation from tert-butyl halide, stabilized by AlCl₃. The carbocation is then attacked by the electron-rich furan ring, though regioselectivity is less controlled compared to the Pd method .

Structural and Analytical Data

Methyl 5-tert-butylfuran-2-carboxylate (3u) exhibits the following characteristics:

-

1H NMR : δ 7.08 (d, J = 3.4 Hz, aromatic proton).

-

13C NMR : δ 155.6 (carbonyl), 79.4 (tert-butyl carbon).

This compound serves as a versatile intermediate in organic synthesis, particularly for constructing α-alkylated furan derivatives. The Pd-catalyzed method is preferred for its efficiency and selectivity, while the Friedel-Crafts approach remains a traditional alternative with differing regiochemical outcomes.

Applications De Recherche Scientifique

Synthetic Chemistry

Methyl 5-tert-butylfuran-2-carboxylate is utilized in various synthetic pathways due to its unique structural properties. Its reactivity allows it to participate in several chemical transformations, which can be summarized as follows:

Regioselective Alkylation

One notable application is its use in regioselective alkylation reactions. A study demonstrated a palladium-catalyzed method for the alkylation of furans using alkyl iodides, where this compound was employed as a substrate. The reaction yielded products with good selectivity and efficiency, showcasing its utility in synthesizing complex molecules .

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Regioselective Alkylation | This compound | 81 |

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives, including those with potential biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their pharmacological properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The structure of the compound allows it to be modified to create derivatives that may exhibit bioactivity.

Staurosporine Derivatives

Research has indicated that staurosporine derivatives can be synthesized using carboxylic acids like this compound. These derivatives are known for their kinase inhibitory properties, making them valuable in cancer research and treatment .

| Compound Type | Application Area | Key Properties |

|---|---|---|

| Staurosporine Derivatives | Cancer Research | Kinase Inhibition |

Flavoring Applications

This compound has also been evaluated in the context of flavoring agents. The European Food Safety Authority (EFSA) has assessed similar compounds for their safety as food flavorings, indicating that compounds with furan structures can impart desirable flavors while being safe for consumption at regulated levels .

Flavor Profile Analysis

The compound's unique furan structure contributes to its flavor profile, making it suitable for incorporation into food products.

| Flavoring Application | Regulatory Status | Safety Assessment |

|---|---|---|

| Food Flavoring | Approved by EFSA | No safety concerns identified |

Mécanisme D'action

The mechanism of action of Methyl 5-tert-butylfuran-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The furan ring may also participate in electron-donating or electron-withdrawing interactions, affecting the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

- Methyl 5-tert-butylfuran-2-carboxylate

- Methyl 5-tert-butylfuran-2-carboxamide

- Methyl 5-tert-butylfuran-2-carboxaldehyde

Comparison: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological properties compared to its amide and aldehyde counterparts. The ester group makes it more susceptible to hydrolysis and esterification reactions, while the amide and aldehyde groups exhibit different reactivity patterns.

Activité Biologique

Methyl 5-tert-butylfuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring, a carboxylate group, and a tert-butyl substituent. The presence of the ester group allows for hydrolysis, releasing the active carboxylic acid that can interact with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction.

- Gene Expression Alteration : The compound can affect gene expression related to various cellular functions.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

- Antimicrobial Properties : Investigations suggest potential antimicrobial effects against various pathogens.

- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that it could modulate inflammatory responses in biological systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Furan ring with a tert-butyl and ester group | Susceptible to hydrolysis; distinct reactivity |

| Methyl 5-tert-butylfuran-2-carboxamide | Amide group instead of ester | Different reactivity patterns compared to the ester |

| Methyl 5-tert-butylfuran-2-carboxaldehyde | Aldehyde functional group | Varies in reactivity due to the presence of an aldehyde |

This table illustrates how the presence of different functional groups affects the reactivity and potential biological activities of these compounds.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Antimicrobial Study : A study conducted on various derivatives showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

- Antioxidant Activity Assessment : Research utilizing DPPH and ABTS assays demonstrated that this compound effectively scavenged free radicals, indicating strong antioxidant potential.

- In Vivo Anti-inflammatory Effects : Animal model studies revealed that administration of this compound led to a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.

Propriétés

IUPAC Name |

methyl 5-tert-butylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRPDRSWIRZWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290513 | |

| Record name | methyl 5-tert-butylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59907-23-2 | |

| Record name | 59907-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 5-tert-butylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.